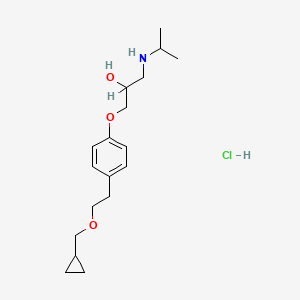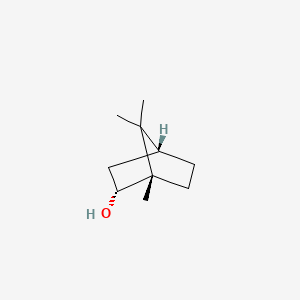
(E)-CefpodoximeProxetil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefpodoxime, in the body. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as bronchitis, pneumonia, gonorrhea, and infections of the skin, ear, throat, and urinary tract.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Cefpodoxime Proxetil involves several steps, starting from the core cephalosporin structure. The key steps include:
Acylation: The cephalosporin nucleus is acylated with a suitable acylating agent.
Esterification: The resulting compound undergoes esterification to form the proxetil ester.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of (E)-Cefpodoxime Proxetil typically involves large-scale chemical synthesis followed by rigorous purification processes to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Cefpodoxime Proxetil undergoes various chemical reactions, including:
Hydrolysis: The ester bond in (E)-Cefpodoxime Proxetil is hydrolyzed in the body to release the active cefpodoxime.
Oxidation and Reduction: These reactions can modify the functional groups on the cephalosporin nucleus.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under physiological conditions in the presence of esterases.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products:
Cefpodoxime: The active form released upon hydrolysis.
Various derivatives: Formed through oxidation, reduction, and substitution reactions.
Applications De Recherche Scientifique
(E)-Cefpodoxime Proxetil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins.
Biology: Employed in studies investigating bacterial resistance mechanisms.
Medicine: Extensively researched for its efficacy in treating various bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and delivery systems.
Mécanisme D'action
(E)-Cefpodoxime Proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and eventually causes bacterial cell lysis and death.
Comparaison Avec Des Composés Similaires
- Cefixime
- Cefdinir
- Cefditoren Pivoxil
Comparison: (E)-Cefpodoxime Proxetil is unique due to its high oral bioavailability and broad-spectrum activity. Compared to cefixime and cefdinir, it has a more favorable pharmacokinetic profile, allowing for less frequent dosing. Cefditoren Pivoxil, like (E)-Cefpodoxime Proxetil, is also a prodrug, but (E)-Cefpodoxime Proxetil is often preferred due to its better tolerance and fewer side effects.
Propriétés
Formule moléculaire |
C21H27N5O9S2 |
|---|---|
Poids moléculaire |
557.6 g/mol |
Nom IUPAC |
1-propan-2-yloxycarbonyloxyethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+ |
Clé InChI |
LTINZAODLRIQIX-DHRITJCHSA-N |
SMILES isomérique |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC |
SMILES canonique |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)



![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)


![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)

![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)

